Chromium triethylenediamine

Description

Introduction to Tris(ethylenediamine)chromium(III) Complexes

Historical Development and Discovery

The study of chromium coordination chemistry began with the isolation of chromium metal by Louis-Nicolas Vauquelin in 1797. However, the systematic exploration of its complexes emerged in the early 20th century, influenced by Alfred Werner’s pioneering work on coordination theory. Werner’s resolution of chiral cobalt(III) complexes in 1911–1912 laid the groundwork for understanding octahedral geometries in transition metal complexes. Although Werner’s initial focus was on cobalt, his principles were later applied to chromium.

The first tris(ethylenediamine)chromium(III) complexes were synthesized in the mid-20th century, with Gillard and Mitchell introducing a zinc-catalyzed method in 1968. This innovation simplified the preparation of [Cr(en)₃]³⁺ ions, enabling broader study of their redox and stereochemical properties. Early electrochemical studies, such as Tanaka and Yamada’s 1966 chronopotentiometric analysis of [Cr(en)₃]³⁺ reduction, revealed one-electron transfer processes in acidic media.

Table 1: Key Milestones in Tris(ethylenediamine)chromium(III) Research

Significance in Coordination Chemistry

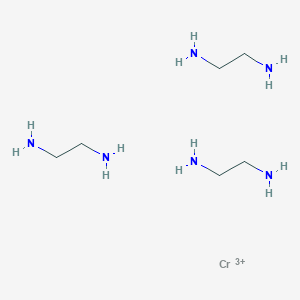

Tris(ethylenediamine)chromium(III) complexes exemplify the chelate effect , where polydentate ligands like ethylenediamine (en) enhance thermodynamic stability compared to monodentate analogs. The octahedral [Cr(en)₃]³⁺ ion adopts a D₃-symmetric geometry, with three bidentate en ligands occupying adjacent coordination sites. This configuration minimizes steric strain and maximizes ligand-field stabilization energy (LFSE), a critical factor in d³ electronic systems.

The complex’s electronic structure features a t₂g³ ground state, leading to characteristic absorption bands in the visible spectrum (e.g., λₘₐₓ ≈ 430–580 nm). Its kinetic inertness, attributed to strong Cr–N bonds, allows for detailed studies of substitution mechanisms and stereochemical transformations.

Table 2: Stability Constants of Chromium(III) Complexes

| Ligand | Log K (Stability Constant) | Notes |

|---|---|---|

| NH₃ | 4.3 | Monodentate, low stability |

| en | 13.1 | Bidentate, chelate effect |

| EDTA | 23.9 | Hexadentate, maximal stability |

Current Research Trends and Scholarly Focus

Modern research on tris(ethylenediamine)chromium(III) complexes spans three domains:

Photophysical Properties : Recent studies highlight Cr(III) complexes as near-infrared (NIR) emitters. For example, [Cr(ImPy)₃]³⁺ exhibits luminescence at 803 nm (τ = 13.7 μs), attributed to spin-flip transitions in the doublet excited state. Such systems are explored for optoelectronic applications and light-driven catalysis.

Catalytic Applications : Bulky N,N-chelate ligands in Cr(III) complexes enhance their activity in ethylene polymerization. Mechanochemical synthesis methods, developed to reduce solvent use, now enable sustainable production of these catalysts.

Stereochemical Analysis : Advanced techniques like X-ray diffraction and transient absorption spectroscopy resolve conformational dynamics. For instance, [Cr(en)₃]³⁺ exhibits lel (C–C bonds aligned with C₃ axis) and ob (oblique) conformers, influencing reactivity.

Table 3: Recent Advances in Cr(III) Complex Research

Propriétés

Numéro CAS |

15276-13-8 |

|---|---|

Formule moléculaire |

C6H24CrN6+3 |

Poids moléculaire |

232.29 g/mol |

Nom IUPAC |

chromium(3+);ethane-1,2-diamine |

InChI |

InChI=1S/3C2H8N2.Cr/c3*3-1-2-4;/h3*1-4H2;/q;;;+3 |

Clé InChI |

AYDADBTUMBSASW-UHFFFAOYSA-N |

SMILES |

C(CN)N.C(CN)N.C(CN)N.[Cr+3] |

SMILES canonique |

C(CN)N.C(CN)N.C(CN)N.[Cr+3] |

Autres numéros CAS |

15276-13-8 |

Synonymes |

(Cr(en)3)Cl3 chromium triethylenediamine tris(ethylenediamine)chromium(III) |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Properties and Structure

Tris(ethylenediamine)chromium(III) chloride is characterized by its complex structure, which includes chromium coordinated with three ethylenediamine ligands. The general formula is represented as . This coordination complex exhibits unique chemical properties that make it suitable for various applications.

Catalytic Applications

Chromium triethylenediamine serves as a catalyst in several chemical reactions. Its ability to facilitate reactions can be attributed to the presence of the chromium ion, which can exist in multiple oxidation states, thus allowing it to participate actively in redox reactions.

- Catalysis in Organic Synthesis : Research indicates that chromium complexes are effective catalysts for organic transformations, including oxidation and polymerization reactions .

- Industrial Catalysts : These compounds are utilized in the production of fine chemicals and polymers due to their efficiency in catalyzing specific reactions under mild conditions .

Environmental Remediation

One of the notable applications of this compound is in environmental remediation, particularly in the removal of toxic gases.

- Activated Carbon Adsorbents : this compound has been used as an impregnant in activated carbon to enhance its ability to adsorb toxic gases such as hydrogen sulfide and ammonia. This application is crucial for improving air quality in industrial settings .

- Replacement for Hazardous Agents : Studies have shown that using triethylenediamine can replace more hazardous chromium-based impregnating agents while maintaining or improving gas removal efficiency .

Materials Science

In materials science, this compound plays a significant role in the development of new materials.

- Thin Film Deposition : The compound is used as a precursor in thin-film deposition techniques, which are essential for producing coatings and films with specific properties .

- Synthesis of Nanomaterials : Research has explored the use of chromium complexes for synthesizing nanostructured materials with potential applications in electronics and photonics .

Case Study 1: Gas Removal Efficiency

A study evaluated the effectiveness of activated carbon impregnated with triethylenediamine for removing hydrogen sulfide from industrial emissions. The results indicated a significant improvement in adsorption capacity compared to unmodified activated carbon, demonstrating the compound's utility in environmental applications .

Case Study 2: Catalytic Activity

In another research project, tris(ethylenediamine)chromium(III) chloride was employed as a catalyst for the oxidation of alcohols to aldehydes and ketones. The reaction exhibited high selectivity and yield under mild conditions, showcasing its potential for industrial organic synthesis .

Comparaison Avec Des Composés Similaires

Structural Analogs: Triethylenediamine vs. Other Amines

Triethylenediamine (TEDA) is distinct from linear amines like triethylamine (C₆H₁₅N) and diethylenetriamine (C₄H₁₃N₃). Key differences include:

TEDA’s rigid bicyclic structure enhances its catalytic efficiency in polyurethane foaming and hydrolysis reactions compared to linear amines .

Catalytic Performance: Chromium vs. Non-Chromium Systems

Chromium triethylenediamine was once pivotal in ASC carbon for CK adsorption but has been phased out due to environmental concerns. Comparative performance

ASZM-TEDA achieves comparable CK removal efficiency (≥95%) to chromium-based systems while eliminating chromium’s health hazards .

Environmental and Regulatory Profiles

- This compound: Classified as hazardous due to chromium’s carcinogenicity. Requires strict disposal protocols under REACH and TSCA regulations .

- Triethylenediamine (TEDA) : Registered under REACH but lacks derived exposure limits (DNELs). A tentative indoor air guidance value of 54 µg/m³ is recommended due to unresolved reproductive toxicity concerns .

- Triethylamine : Highly flammable; regulated under NFPA 704 for fire hazards .

Market and Industrial Relevance

Q & A

Q. What experimental methodologies are recommended for synthesizing triethylenediamine (TEDA) with high purity?

Triethylenediamine is typically synthesized as a byproduct during the production of piperazine hexahydrate. A validated method involves fractional distillation of the mother liquor derived from piperazine hexahydrate synthesis, yielding approximately 3–4 tons of TEDA hexahydrate per 100 tons of piperazine hexahydrate . To ensure high purity, researchers should employ gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to verify structural integrity and quantify impurities.

Q. How does TEDA function as a catalyst in urethane polymerization reactions?

TEDA acts as a tertiary amine catalyst, accelerating the reaction between polyols and isocyanates by deprotonating the polyol to form reactive alkoxide intermediates. Its bicyclic structure enhances base strength and catalytic efficiency compared to simpler amines like pyridine . Researchers should optimize reaction conditions (e.g., temperature, TEDA concentration) using kinetic studies and monitor progress via Fourier-transform infrared spectroscopy (FTIR) to track isocyanate consumption.

Q. What factors influence the environmental mobility of TEDA in soil systems?

TEDA’s mobility is governed by its estimated soil adsorption coefficient (Koc = 3.4) and ionization constants (pKa₁ = 3.0, pKa₂ = 8.7). In neutral or alkaline soils, TEDA predominantly exists as a cation, reducing mobility due to electrostatic interactions with negatively charged soil particles. Researchers should conduct column leaching experiments under varying pH conditions to validate predicted mobility .

Advanced Research Questions

Q. How can researchers design experiments to compare the gas adsorption efficiency of TEDA-impregnated activated carbon (AC) versus chromium-based ASC carbons?

To evaluate TEDA as a safer alternative to chromium in AC impregnation, design breakthrough curve experiments using toxic gases (e.g., cyanogen chloride or methyl iodide). Measure adsorption capacity (mg/g) and breakthrough time under controlled humidity and temperature. Statistical analysis (e.g., ANOVA) can identify significant differences in performance, while X-ray photoelectron spectroscopy (XPS) can elucidate TEDA’s interaction with AC surfaces .

Q. What mechanistic insights explain TEDA’s competition with other amines for adsorption sites on γ-Al2O3?

Q. How can contradictions in TEDA’s predicted vs. observed soil mobility be resolved?

While TEDA’s low Koc suggests high mobility, cationic speciation in most soils may limit leaching. To resolve this discrepancy, conduct field studies with isotopic labeling (e.g., <sup>14</sup>C-TEDA) to track transport pathways. Pair these with geochemical modeling software (e.g., PHREEQC) to account for cation exchange and organic matter interactions .

Q. What advanced techniques validate TEDA’s role in catalytic hydrolysis of toxic gases?

Use in situ attenuated total reflectance FTIR (ATR-FTIR) to monitor TEDA-mediated hydrolysis of gases like cyanogen chloride on activated carbon. Complement this with quantum mechanical/molecular mechanical (QM/MM) simulations to model reaction pathways and identify rate-limiting steps .

Q. How can ionic liquids incorporating TEDA derivatives be optimized for selective sulfur/nitrogen removal from fuels?

Synthesize TEDA-based ionic liquids (e.g., aminoazanium salts) and evaluate their extraction efficiency using liquid-liquid equilibrium experiments. Apply the COSMO-RS model to predict selectivity for sulfur/nitrogen compounds and validate predictions with high-performance liquid chromatography (HPLC) .

Methodological Considerations

- Data Validation : Cross-reference experimental results with computational models (e.g., DFT, COSMO-RS) to ensure mechanistic accuracy .

- Ethical Compliance : Adhere to institutional guidelines for hazardous material handling and disposal, particularly when substituting chromium with TEDA .

- Reproducibility : Document synthesis protocols and analytical conditions (e.g., GC-MS parameters) in detail to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.